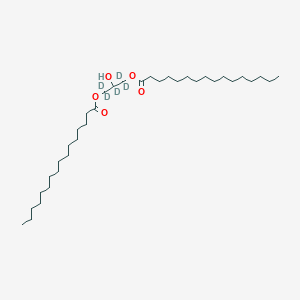
Delucemine hydrochloride
概要
説明
デリュセミン塩酸塩は、神経保護効果と脳卒中、外傷性脳損傷、うつ病などの神経疾患の治療における潜在的な治療用途について研究されています .
2. 製法
合成経路と反応条件: デリュセミン塩酸塩の合成には、3,3-ビス(3-フルオロフェニル)-N-メチルプロパン-1-アミンと塩酸の反応が含まれます。 反応は通常、最終生成物の純度と収率を確保するために制御された条件下で行われます .
工業的生産方法: デリュセミン塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度試薬と、一貫性と品質を維持するための高度な機器の使用が含まれます。 最終生成物は、研究および潜在的な治療用途への適性を確保するために、厳格な品質管理の対象となります .
科学的研究の応用
Chemistry: It serves as a valuable tool in studying NMDA receptor antagonism and serotonin reuptake inhibition.
Biology: The compound is used to investigate the mechanisms of neuroprotection and neurodegeneration.
Medicine: Delucemine hydrochloride has been explored as a potential treatment for stroke, traumatic brain injury, and depression.
Industry: The compound’s unique properties make it a candidate for developing new therapeutic agents and neuroprotective drugs .
作用機序
デリュセミン塩酸塩は、NMDA受容体を拮抗し、セロトニンの再取り込みを阻害することによって効果を発揮します。NMDA受容体はシナプス可塑性と記憶機能に関与しており、セロトニンの再取り込み阻害は脳内のセロトニンレベルを高めます。これらの作用は、化合物の神経保護効果と抗うつ効果に寄与しています。 関与する分子標的と経路には、NMDA受容体とセロトニントランスポーターが含まれます .
類似の化合物:
- ブジピン
- ジフェニジン
- エフェニジン
- フルオロリンタン
- ラニセミン
- メトキシフェニジン
- MT-45
- レマセミド
比較: デリュセミン塩酸塩は、NMDA受容体拮抗薬とセロトニン再取り込み阻害薬としての二重作用が特徴です。この特性の組み合わせは、これらの経路のいずれか1つのみを標的とする可能性のある他の類似の化合物とは異なります。 さらに、デリュセミン塩酸塩は前臨床試験で有望な神経保護効果を示しており、さらなる研究開発の候補となっています .
生化学分析
Biochemical Properties
Delucemine hydrochloride plays a significant role in biochemical reactions by interacting with NMDA receptors and serotonin transporters. As an NMDA receptor antagonist, it inhibits the activity of these receptors, which are involved in excitatory neurotransmission. This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, this compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission .
Cellular Effects
This compound affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking NMDA receptors, this compound reduces calcium influx into neurons, which can prevent cell damage and death. It also affects gene expression by altering the activity of transcription factors involved in neuroprotection and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and serotonin transporters. By binding to NMDA receptors, it prevents the binding of glutamate, thereby inhibiting receptor activation and subsequent calcium influx. This action reduces excitotoxicity and protects neurons. Additionally, this compound binds to serotonin transporters, inhibiting serotonin reuptake and increasing its availability in the synaptic cleft. This enhances serotonergic neurotransmission and can have antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its neuroprotective effects can be observed shortly after administration, but these effects may diminish over time. The stability and degradation of this compound can also impact its long-term effects on cellular function. In vitro and in vivo studies have indicated that while this compound can provide short-term neuroprotection, its long-term efficacy may be limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and improve cognitive function. At higher doses, this compound can have toxic or adverse effects, including increased risk of seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can affect the drug’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to reach target neurons in the central nervous system. The distribution of this compound within tissues can affect its localization and accumulation, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It is primarily localized in neuronal cells, where it interacts with NMDA receptors and serotonin transporters on the cell membrane. This localization is crucial for its neuroprotective and antidepressant effects. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further influencing its activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of delucemine hydrochloride involves the reaction of 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic use .
化学反応の分析
反応の種類: デリュセミン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、分子内の官能基を変化させ、薬理学的特性を改変する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりさまざまなフッ素化誘導体が得られる可能性があり、還元によりさまざまなアミン誘導体が生成される可能性があります .
4. 科学研究への応用
化学: NMDA受容体拮抗作用とセロトニン再取り込み阻害の研究における貴重なツールとして役立ちます。
生物学: この化合物は、神経保護と神経変性のメカニズムを調査するために使用されます。
医学: デリュセミン塩酸塩は、脳卒中、外傷性脳損傷、うつ病の潜在的な治療法として検討されてきました。
類似化合物との比較
- Budipine
- Diphenidine
- Ephenidine
- Fluorolintane
- Lanicemine
- Methoxphenidine
- MT-45
- Remacemide
Comparison: Delucemine hydrochloride is unique in its dual action as an NMDA receptor antagonist and serotonin reuptake inhibitor. This combination of properties distinguishes it from other similar compounds, which may only target one of these pathways. Additionally, this compound has shown promising neuroprotective effects in preclinical studies, making it a potential candidate for further research and development .
特性
IUPAC Name |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNMVYXIKDNAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171909 | |
| Record name | Delucemine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186495-99-8 | |
| Record name | Delucemine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delucemine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELUCEMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


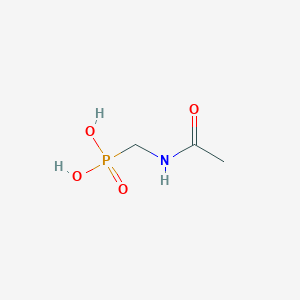
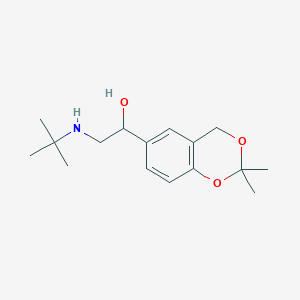
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)

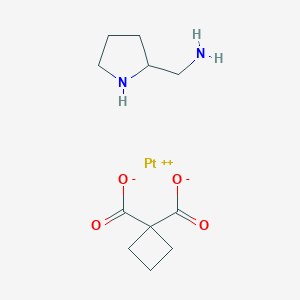
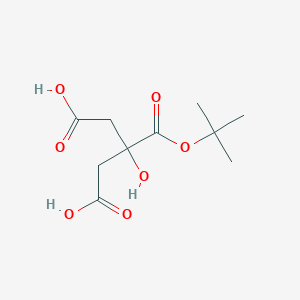
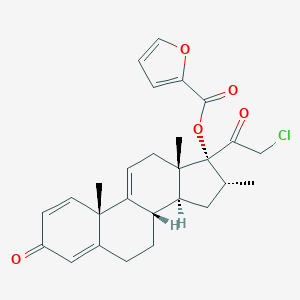
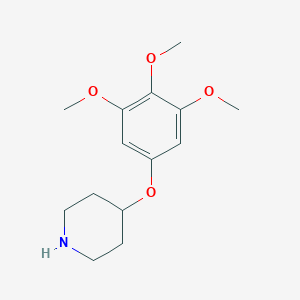
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
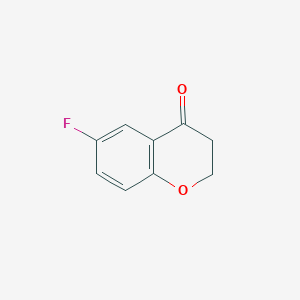
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
